molecular formula C14H20O B14376396 3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one CAS No. 88165-64-4

3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one

Cat. No.: B14376396
CAS No.: 88165-64-4
M. Wt: 204.31 g/mol
InChI Key: SAMRDLQNXMSKKQ-UHFFFAOYSA-N
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Description

3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one: is a polycyclic ketone compound. It is structurally related to phenanthrene, a tricyclic aromatic hydrocarbon, but with additional hydrogen atoms, making it a decahydro derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Phenanthrene: One common method to synthesize this compound is through the hydrogenation of phenanthrene under high pressure and temperature in the presence of a catalyst such as palladium or platinum.

    Cyclization Reactions: Another method involves cyclization reactions starting from suitable precursors that can form the tricyclic structure under acidic or basic conditions.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed due to its efficiency and scalability. The process involves the use of large reactors and continuous flow systems to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols, ketones, and carboxylic acids.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the carbonyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products:

    Oxidation Products: Hydroxylated derivatives, carboxylic acids.

    Reduction Products: More saturated hydrocarbons.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Used in studies related to enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8,8a,9,10,10a-Decahydrophenanthren-1(2H)-one depends on its application. In catalysis, it may act by providing a reactive surface or intermediate. In biological systems, it may interact with enzymes or receptors, altering their activity or function.

Comparison with Similar Compounds

    Phenanthrene: The parent compound, which is aromatic and less hydrogenated.

    Decahydronaphthalene: Another polycyclic hydrocarbon with a similar degree of hydrogenation but different ring structure.

    Tetralin: A partially hydrogenated derivative of naphthalene.

Uniqueness:

    Structural Features: The specific arrangement of hydrogen atoms and the presence of a carbonyl group make it unique compared to its parent and related compounds.

    Reactivity: Its reactivity profile differs due to the additional hydrogenation and the presence of the carbonyl group.

Properties

CAS No.

88165-64-4

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3,4,5,6,7,8,8a,9,10,10a-decahydro-2H-phenanthren-1-one

InChI

InChI=1S/C14H20O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h10,13H,1-9H2

InChI Key

SAMRDLQNXMSKKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3CCCC(=O)C3CCC2C1

Origin of Product

United States

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